molecular formula C15H26N2O3 B13048517 tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B13048517
M. Wt: 282.38 g/mol
InChI Key: YSUAHAFTZWOXES-ABAIWWIYSA-N
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Description

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of Functional Groups: The tert-butyl group and other functional groups are introduced through reactions such as esterification or amidation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification systems would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and synthesis.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15+/m1/s1

InChI Key

YSUAHAFTZWOXES-ABAIWWIYSA-N

Isomeric SMILES

CC[C@@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2

Canonical SMILES

CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2

Origin of Product

United States

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